15beta-Hydroxy Cyproterone

Progestogen Dissociation Receptor Agonism Steroid Pharmacology

15beta-Hydroxy Cyproterone (15β-OH-CPA, CAS 65423-26-9) is the major active metabolite of cyproterone acetate (CPA), a steroidal antiandrogen and progestogen. Formed via hepatic CYP3A4-mediated hydroxylation , 15β-OH-CPA circulates at concentrations approximately twice those of CPA during therapy.

Molecular Formula C22H27ClO4
Molecular Weight 390.9 g/mol
Cat. No. B12289911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15beta-Hydroxy Cyproterone
Molecular FormulaC22H27ClO4
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)O
InChIInChI=1S/C22H27ClO4/c1-10(24)22(27)9-18(26)19-12-7-16(23)15-8-17(25)11-6-14(11)21(15,3)13(12)4-5-20(19,22)2/h7-8,11-14,18-19,26-27H,4-6,9H2,1-3H3
InChIKeyAZLZJMSZETWMPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15beta-Hydroxy Cyproterone Substance Identity and Clinical Lineage Overview


15beta-Hydroxy Cyproterone (15β-OH-CPA, CAS 65423-26-9) is the major active metabolite of cyproterone acetate (CPA), a steroidal antiandrogen and progestogen [1]. Formed via hepatic CYP3A4-mediated hydroxylation [1], 15β-OH-CPA circulates at concentrations approximately twice those of CPA during therapy [2]. It retains the antiandrogenic efficacy of its parent compound while demonstrating a markedly reduced progestogenic profile [3], establishing it as a dissociated steroidal antiandrogen with properties distinct from CPA and other antiandrogens in its class.

Why Cyproterone Acetate Cannot Substitute for 15beta-Hydroxy Cyproterone in Targeted Antiandrogen Research


Substitution of 15beta-Hydroxy Cyproterone with cyproterone acetate (CPA) or other steroidal antiandrogens such as spironolactone fails to recapitulate the unique pharmacological profile required for research into pure antiandrogen effects. CPA is classified as a highly potent progestogen [1], which introduces confounding antigonadotropic feedback and progestogen-associated adverse effects, including thrombotic risk and hepatotoxicity [2]. In contrast, 15β-OH-CPA dissociates antiandrogenic efficacy from progestogenic potency, retaining comparable androgen receptor antagonism while exhibiting only approximately 10% of the progestogenic activity of CPA [3]. This dissociation is absent in CPA and non-steroidal alternatives like bicalutamide, which lack progestogenic activity altogether [4]. The quantitative evidence below demonstrates that 15β-OH-CPA is not a simple active metabolite but a distinct entity with a superior therapeutic ratio for applications where progestogen-sparing antiandrogen action is scientifically or therapeutically critical.

Quantitative Differentiation Evidence for 15beta-Hydroxy Cyproterone Against Comparators


Progestogenic Potency: Ten-Fold Reduction Relative to Cyproterone Acetate

15β-OH-CPA exhibits a 90% reduction in progestogenic potency compared to cyproterone acetate (CPA). The metabolite retains only about one-tenth (10%) of the progestogenic activity of CPA [1]. This near-complete separation of antiandrogenic from progestogenic effects is not observed with CPA, which is described as a highly potent progestogen and moderate antiandrogen [2]. This quantitative difference is the most critical differentiator for procurement decisions in pharmacological research, as progestogenic activation of the progesterone receptor (PR) is responsible for the majority of CPA's clinically significant adverse effects, including hypercoagulability and liver toxicity.

Progestogen Dissociation Receptor Agonism Steroid Pharmacology

Plasma Concentration: Two-Fold Higher Exposure of Active Metabolite vs Parent Drug

Following administration of cyproterone acetate, the active metabolite 15β-OH-CPA reaches plasma concentrations that are approximately twice as high as those of the parent compound (CPA) [1]. A validated HPLC method demonstrated that 15β-OH-CPA levels are consistently higher than CPA levels at steady-state, with an AUC metabolite/parent ratio of 1.10 to 1.15 after both oral and intramuscular administration [2]. This disproportional exposure means that the majority of antiandrogenic pharmacological effect is mediated by the metabolite, not the administered drug. This pharmacokinetic distinction has no parallel among non-prodrug antiandrogens in the steroidal class.

Pharmacokinetics Exposure Ratio Therapeutic Drug Monitoring

Antiandrogenic Efficacy: Equipotency or Superiority to Cyproterone Acetate

15β-OH-CPA displays antiandrogen activity that is similar to, or even greater than, that of cyproterone acetate (CPA) [1]. While both compounds act as competitive antagonists at the androgen receptor, the metabolite achieves this with substantially lower concurrent activation of the progesterone receptor. In one rodent study, 15β-hydroxy cyproterone was found to be 'slightly more active' than CPA with respect to corticosteroid-like effects in rats [2], indicating a subtly higher intrinsic activity at certain physiological endpoints. The convergence of full antiandrogen efficacy with 90% less progestogen agonism defines a superior therapeutic window.

Androgen Receptor Antagonism Efficacy Metabolite Activity

Biocatalytic Production Efficiency: Green Chemistry Route with 98% Conversion

15β-OH-CPA can be produced via a regio- and stereoselective whole-cell biocatalytic process using recombinant Bacillus megaterium expressing CYP106A2, achieving 98% overall conversion at 1 mM substrate concentration (0.43 g/L product titer) in a bench-top bioreactor [1]. This biotechnological route offers a single-step, high-yield synthesis under mild aqueous conditions, avoiding the need for extensive chromatographic isolation from complex biological matrices. In contrast, chemical synthesis of 15β-hydroxy steroids often requires multiple protection/deprotection steps, hazardous reagents, and yields low regioisomeric purity. Traditional extraction from in vivo sources (plasma/urine) is impractical for scale and complicates ethical sourcing.

Biocatalysis Process Scale-Up Green Chemistry

Pharmacokinetic Half-Life Parity: Sustained Exposure Matching Cyproterone Acetate

The terminal elimination half-life of 15β-OH-CPA is nearly identical to that of CPA, ensuring that the metabolite's pharmacokinetic behavior does not negatively impact the duration of action. After oral administration, CPA shows a terminal half-life of 3.6 ± 1.3 days, while the metabolite decays with a half-life of similar magnitude, indicating formation-rate-limited elimination [1]. This is significant because the metabolite maintains sustained plasma levels comparable to the parent drug, ensuring continuous antiandrogen receptor blockade without the need for more frequent dosing. In contrast, alternative antiandrogens such as spironolactone have shorter half-lives and require more frequent administration to maintain target engagement.

Pharmacokinetics Half-Life Sustained Action

Antiandrogen-to-Progestogen Dissociation Ratio: A Unique Index for Functional Selectivity

The differential pharmacological profile of 15β-OH-CPA can be expressed as a shift in the antiandrogen-to-progestogen potency ratio. While CPA is a balanced antiandrogen/progestogen (approximately 1:1 ratio of therapeutic to progestogenic activity), 15β-OH-CPA exhibits a dramatically altered ratio, retaining full antiandrogenic efficacy but only 10% progestogenic action [1][2]. This results in an approximate 10-fold improvement in functional selectivity. No other metabolite or analog in the cyproterone series achieves this level of dissociation, making 15β-OH-CPA the agent of choice for researchers studying pure androgen receptor antagonism without progestogenic confounding of gonadotropin feedback or metabolic parameters.

Dissociation Index Functional Selectivity Therapeutic Window

Optimal Scenarios for Procuring and Utilizing 15beta-Hydroxy Cyproterone Based on Quantitative Evidence


Pure Antiandrogen Profiling in Androgen Receptor Signaling Studies

In pharmacological studies aimed at isolating androgen receptor (AR)-mediated gene expression changes, 15β-OH-CPA's virtually absent progestogenic activity (90% reduction vs CPA) [1] is essential. Use of CPA would introduce confounding PR activation, altering gonadotropin feedback and downstream hormonal cascades. 15β-OH-CPA enables cleaner AR pathway analysis without the need for PR antagonists or receptor knockout models.

Pharmacokinetic/Pharmacodynamic Modeling of Metabolite-Driven Efficacy

Because 15β-OH-CPA accounts for the majority of in vivo antiandrogen exposure (plasma levels ~2× higher than CPA) [2] and has an equivalent half-life [3], procurement of the pure metabolite standard is mandatory for accurate PK/PD modeling. Studies that rely solely on CPA quantification underestimate active fraction exposure by approximately 50%.

Green Chemistry and Scalable Metabolite Synthesis for Toxicological Testing

For regulatory toxicology and metabolism studies requiring large quantities of metabolite, the biocatalytic route using Bacillus megaterium (98% conversion, 0.43 g/L titer) [4] provides a scalable, green alternative to traditional chemical synthesis or costly isolation from in vivo sources. This method ensures consistent product quality and avoids the ethical concerns of animal-sourced metabolites.

Dissociated Antiandrogen Research in Progestogen-Sensitive Tissues

In tissues where progesterone receptor activation causes significant biological effects (e.g., endometrium, breast, hypothalamus), 15β-OH-CPA's 10-fold antiandrogen-to-progestogen shift [5] relative to CPA allows investigation of AR-specific pharmacology without PR-mediated side effects. This is particularly valuable for investigating androgen action in female reproductive tissues or hormone-sensitive cancers.

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